molecular formula C15H11F6NO3 B12844336 Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate

Cat. No.: B12844336
M. Wt: 367.24 g/mol
InChI Key: GGVJOAVEQSOAFJ-UHFFFAOYSA-N
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Description

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate is a fluorinated heterocyclic compound featuring a 1,3-oxazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group at position 2, a methyl group at position 4, and an ethyl ester moiety at position 3. Its ester functionality suggests possible prodrug applications, where hydrolysis could yield a bioactive carboxylic acid derivative.

Properties

Molecular Formula

C15H11F6NO3

Molecular Weight

367.24 g/mol

IUPAC Name

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C15H11F6NO3/c1-3-24-13(23)11-7(2)22-12(25-11)8-4-9(14(16,17)18)6-10(5-8)15(19,20)21/h4-6H,3H2,1-2H3

InChI Key

GGVJOAVEQSOAFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone can react with acetamide under basic conditions to form the oxazole ring.

    Esterification: The carboxylate group is introduced through an esterification reaction. The oxazole derivative can be treated with ethyl chloroformate in the presence of a base like triethylamine to form the ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Functional Group Reactivity

The ethyl carboxylate group at position 5 of the oxazole ring undergoes typical ester reactions:

Reaction TypeConditions/ReagentsProductReferences
Hydrolysis NaOH/H₂O, reflux2-[3,5-bis(CF₃)phenyl]-4-methyl-oxazole-5-carboxylic acid ,
Transesterification ROH (e.g., MeOH), acid catalystMethyl or other alkyl carboxylate derivatives
Aminolysis NH₃ or primary amines, heatCorresponding amides (e.g., 5-carboxamide derivatives)

For example, analogous oxazole esters like ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate ( ) are hydrolyzed to carboxylic acids under basic conditions, which can then participate in coupling reactions.

Cycloaddition Reactions

  • Under microwave irradiation, oxazoles react with nitrile oxides or dipolarophiles to form fused heterocycles. For example, ethoxycarbonyl formonitrile oxide reacts with dipolarophiles to yield isoxazole derivatives (e.g., 16 and 17 in ).

Ring-Opening Reactions

  • Strong acids or bases may cleave the oxazole ring, though the trifluoromethyl groups enhance stability. No direct examples exist for this compound, but similar systems show ring-opening under extreme conditions .

Trifluoromethylphenyl Group Reactivity

The 3,5-bis(trifluoromethyl)phenyl substituent directs electrophilic substitution to the para position (relative to CF₃ groups), though reactions are rare due to the strong electron-withdrawing nature of CF₃. Potential transformations include:

Reaction TypeConditions/ReagentsOutcomeReferences
Nucleophilic Aromatic Substitution Strong nucleophiles (e.g., NH₂⁻)Substitution at activated positions

For instance, trifluoromethyl groups in related drugs (e.g., ubrogepant in ) remain intact during synthesis, highlighting their inertness under standard conditions.

Coupling Reactions

The carboxylic acid (from ester hydrolysis) can undergo peptide coupling:

ReagentsProductApplication ExampleReferences
EDC/HOPO, aminesAmide-linked conjugates (e.g., 27 in )Glyco-conjugate synthesis ,
DCC/DMAP, alcoholsEster derivativesFunctional group interconversion

In , ester-functionalized isoxazoles were converted to hydroxylamine derivatives (18 , 19 ) via sequential protection/deprotection steps.

Stability and Storage

  • Stable under ambient conditions but sensitive to strong acids/bases.

  • Store in inert atmosphere at 2–8°C to prevent ester hydrolysis , .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets effectively due to the presence of trifluoromethyl groups, which enhance lipophilicity and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has shown promising results in vitro against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting DNA synthesis or by modulating signaling pathways involved in cell survival.
  • Case Study : In a study involving the assessment of various derivatives of oxazole compounds, this compound exhibited significant cytotoxic effects against glioblastoma cell lines, indicating its potential as an anticancer agent .

Anti-Diabetic Properties

In addition to its anticancer effects, there is emerging evidence that this compound may possess anti-diabetic properties. In vivo studies using genetically modified models have shown that derivatives related to this compound can lower glucose levels effectively .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. The trifluoromethyl groups contribute to increased electron-withdrawing capacity, enhancing the compound's reactivity with biological targets.

Structural Feature Impact on Activity
Trifluoromethyl GroupsIncreased lipophilicity and activity against cancer cells
Oxazole RingPotential for interaction with biological macromolecules

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Variants of this compound are being explored to enhance efficacy and reduce toxicity.

Synthetic Pathways

The synthetic routes typically involve:

  • Formation of the Oxazole Ring : Using appropriate precursors that contain both the oxazole moiety and the trifluoromethyl-substituted phenyl group.
  • Esterification : Converting the acid form into its ethyl ester derivative to improve solubility and bioavailability.

Future Directions in Research

Given its promising properties, further research is warranted to explore:

  • In Vivo Studies : To confirm efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which it exerts its anticancer and anti-diabetic effects.
  • Clinical Trials : Ultimately leading to human trials to assess therapeutic potential.

Biological Activity

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate (CAS Number: 1208722-60-4) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H11F6NO3C_{15}H_{11}F_6NO_3, with a molecular weight of 367.24 g/mol. The presence of trifluoromethyl groups is notable for enhancing biological activity through increased lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC15H11F6NO3C_{15}H_{11}F_6NO_3
Molecular Weight367.24 g/mol
CAS Number1208722-60-4

The biological activity of compounds containing the oxazole moiety has been extensively studied. This compound may exhibit various mechanisms of action including:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes .
  • Anticancer Properties : Studies indicate that oxazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The presence of the trifluoromethyl group has been associated with enhanced antimicrobial properties against a range of pathogens .

Biological Activities

Research highlights several biological activities associated with this compound:

  • Anticancer Activity : Compounds similar to this oxazole derivative have shown potent activity against various cancer cell lines. For instance, derivatives have exhibited IC50 values in the low micromolar range against human colon adenocarcinoma and breast cancer cell lines .
  • Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes, thereby reducing prostaglandin synthesis .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a related oxazole compound. It was found to have an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including lung and ovarian cancers. Further modifications led to derivatives that showed significantly improved selectivity and potency against renal cancer cells with IC50 values as low as 1.143 µM .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, compounds containing the trifluoromethyl group were assessed for COX inhibition. Results indicated that these compounds could inhibit COX-1 and COX-2 with selectivity indices surpassing those of standard anti-inflammatory drugs like celecoxib .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS: ZINC1398538), which features a pyrimidine ring instead of an oxazole core . Key comparative features include:

Property Oxazole Derivative Pyrimidine Derivative
Core Heterocycle 1,3-oxazole (5-membered ring with O, N) Pyrimidine (6-membered ring with two N atoms)
Substituents 3,5-bis(trifluoromethyl)phenyl, methyl, ethyl ester 3,5-bis(trifluoromethyl)phenyl, methylsulfanyl, ethyl ester
Electronic Effects Electron-withdrawing -CF₃ groups increase electrophilicity; ester enhances solubility Pyrimidine’s aromaticity and N atoms may improve binding to biological targets
Potential Applications Prodrug design, enzyme inhibition (speculative) Supplier-listed for research (e.g., kinase inhibition studies)

Key Differences and Implications

Heterocyclic Core :

  • The oxazole’s smaller ring size and single nitrogen atom may confer distinct reactivity compared to pyrimidine’s larger, dual-nitrogen framework. Oxazoles are often associated with bioisosteric replacement strategies in drug design, whereas pyrimidines are prevalent in nucleobase analogs and kinase inhibitors.

This could influence target selectivity. Both compounds retain 3,5-bis(trifluoromethyl)phenyl groups, which are known to enhance membrane permeability and resistance to oxidative metabolism .

Research Findings and Gaps

  • Synthetic Accessibility : The oxazole derivative may be synthesized via cyclization of β-keto esters or through Huisgen reactions, whereas pyrimidine derivatives typically involve condensation or nucleophilic substitution .
  • Functional Studies: lists suppliers for pyrimidine analogs but lacks explicit data on biological activity.

Q & A

Advanced Research Question

DFT Calculations : Use Gaussian or similar software to model geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Compare with experimental data (e.g., X-ray structures) to validate predictions .

Hirshfeld Analysis : Map intermolecular interactions (e.g., C–H···F, π-π stacking) from crystallographic data to explain packing behavior and stability .

NBO Analysis : Quantify hyperconjugative effects of trifluoromethyl groups on the oxazole ring’s aromaticity .

What spectroscopic and crystallographic techniques are optimal for structural confirmation?

Basic Research Question

NMR : Assign signals using 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR. The oxazole proton typically appears at δ 7.5–8.5 ppm, while trifluoromethyl groups show distinct 19F^{19} \text{F} signals near δ -60 to -70 ppm .

X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond lengths. Note: Trifluoromethyl groups may induce disorder; collect data at low temperature (100 K) for accuracy .

LC-MS/HRMS : Verify molecular ion ([M+H]+^+) and fragmentation patterns to distinguish from isomers .

How do the 3,5-bis(trifluoromethyl)phenyl and oxazole moieties influence reactivity in cross-coupling or functionalization reactions?

Advanced Research Question

Electrophilic Substitution : The electron-withdrawing trifluoromethyl groups deactivate the phenyl ring, directing electrophiles to the oxazole’s C-4 position. Test with bromine or nitration agents .

Suzuki-Miyaura Coupling : Use Pd catalysts to functionalize the oxazole’s C-2 position. Preactivate the boronic ester partner to overcome steric hindrance from trifluoromethyl groups .

Hydrolysis Studies : Reflux with NaOH/EtOH to hydrolyze the ester to carboxylic acid; monitor by 1H^1 \text{H} NMR for ester peak (δ ~4.3 ppm) disappearance .

How should researchers address discrepancies in reported physical properties (e.g., melting points) or spectral data?

Advanced Research Question

Reproducibility Checks : Synthesize the compound using multiple literature methods and compare yields/purity via HPLC .

Polymorphism Screening : Perform DSC/TGA to identify crystalline vs. amorphous forms. Recrystallize from solvents of varying polarity (e.g., DCM/hexane vs. MeOH/H2_2O) .

Spectroscopic Validation : Cross-reference NMR data with databases (e.g., PubChem) and computational predictions. For conflicting melting points, verify calibration of equipment .

What strategies are effective for scaling up synthesis while maintaining purity?

Advanced Research Question

Flow Chemistry : Utilize continuous flow reactors to control exothermic reactions and reduce byproducts .

Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale reflux .

Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and automate purification .

How can researchers screen the biological activity of this compound, and what structural analogs show promise?

Advanced Research Question

Target Selection : Prioritize kinases or GPCRs due to oxazole’s prevalence in inhibitors (e.g., similar to aprepitant analogs in ).

SAR Studies : Synthesize analogs with varied substituents (e.g., methyl → ethyl, phenyl → pyridyl) and assay against cancer cell lines or bacterial targets .

Docking Simulations : Use AutoDock Vina to predict binding affinities to protein targets (e.g., COX-2 or EGFR) before in vitro testing .

What safety precautions are critical when handling this compound in acidic or high-temperature conditions?

Basic Research Question

Decomposition Risks : Avoid strong acids (e.g., H2_2SO4_4), which may hydrolyze the oxazole ring, releasing toxic HF. Use fluoropolymer-coated glassware .

Thermal Stability : Conduct DSC to identify decomposition thresholds (>200°C). Work under inert atmosphere (N2_2) to prevent oxidation .

Spill Management : Neutralize spills with calcium carbonate before disposal. Use PPE (nitrile gloves, safety goggles) during handling .

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